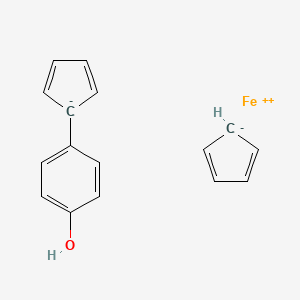
4-Ferrocenylphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ferrocenylphenyl is an organometallic compound that features a ferrocene moiety attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ferrocenylphenyl typically involves the reaction of 4-bromophenylferrocene with butyllithium, followed by treatment with tributyl borate to yield tris(this compound)boroxine . Another method involves the reaction of propargyl bromide with 4-ferrocenylphenol to produce (this compound)propargyl ether .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the processes generally involve large-scale adaptations of laboratory synthesis techniques, ensuring high yield and purity through optimized reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ferrocenylphenyl undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions, which are often involved in redox reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under conditions that favor electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of ferrocenium salts.
Substitution: Introduction of functional groups such as nitro, sulfonyl, and halogen groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-Ferrocenylphenyl has diverse applications in scientific research:
Chemistry: Used in the synthesis of redox-active materials and as a building block for complex organometallic compounds.
Biology and Medicine: Investigated for its potential anticancer and antimalarial properties due to its ability to generate reactive oxygen species and interact with biological molecules.
Wirkmechanismus
The biological activity of 4-Ferrocenylphenyl is primarily attributed to the formation of ferrocenium ions through oxidation. These ions can generate reactive oxygen species, leading to oxidative stress and damage to cellular components such as DNA . This mechanism is particularly relevant in its anticancer and antimalarial activities.
Vergleich Mit ähnlichen Verbindungen
Ferrocene: The parent compound, known for its stability and redox properties.
Ferrocenyl Ureas and Thioureas: Compounds with similar redox activity and potential biological applications.
Ferrocenyl Pyridines: Used in catalysis and materials science.
Uniqueness: 4-Ferrocenylphenyl stands out due to its combination of a ferrocene moiety with a phenyl ring, providing a unique platform for further functionalization and application in various fields. Its ability to undergo diverse chemical reactions and its potential in biological applications make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
32994-52-8 |
|---|---|
Molekularformel |
C16H14FeO |
Molekulargewicht |
278.13 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;4-cyclopenta-2,4-dien-1-ylphenol;iron(2+) |
InChI |
InChI=1S/C11H9O.C5H5.Fe/c12-11-7-5-10(6-8-11)9-3-1-2-4-9;1-2-4-5-3-1;/h1-8,12H;1-5H;/q2*-1;+2 |
InChI-Schlüssel |
PBKSAWGZZXKEBJ-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C=CC=C1.C1=C[C-](C=C1)C2=CC=C(C=C2)O.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


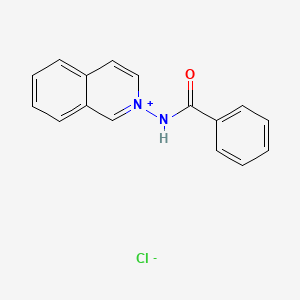
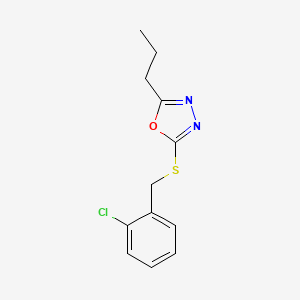
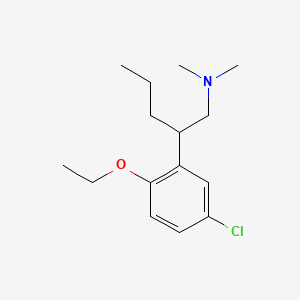
![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)
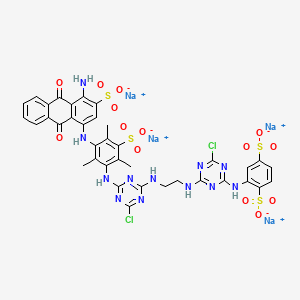
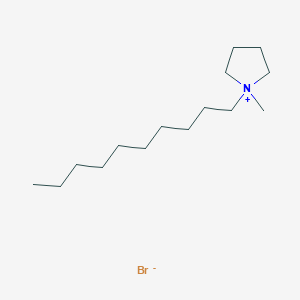
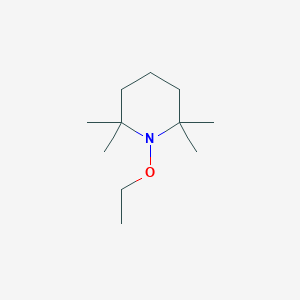
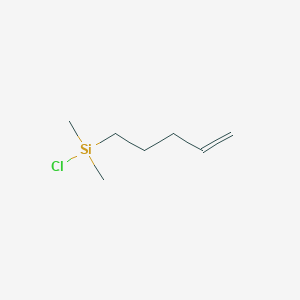
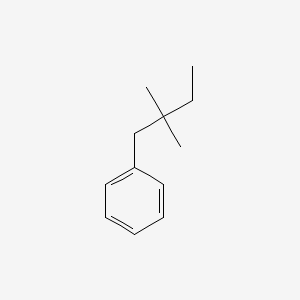

![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)

![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)

